molecular formula C₁₅H₂₂ClNO B1146429 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride CAS No. 1214-15-9

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

Cat. No. B1146429
CAS RN: 1214-15-9
M. Wt: 267.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride (MPBP) is a synthetic compound that has attracted attention in forensic and analytical chemistry due to its structural similarity to known psychoactive substances. The compound's molecular structure and properties have been investigated to understand its potential effects and to aid in its identification in legal cases.

Synthesis Analysis

The synthesis of MPBP and its homologs involves complex organic chemistry techniques. A study presented the nuclear magnetic resonance (NMR) spectroscopic and mass spectroscopic data of MPBP, highlighting the role of product ion spectroscopy of the immonium ion formed after electron ionization in structure elucidation (Westphal et al., 2007).

Molecular Structure Analysis

The molecular structure of MPBP was determined through advanced spectroscopic methods. The study by Westphal et al. (2007) utilized 1H and 13C NMR to elucidate the aliphatic part of MPBP, demonstrating the power of spectroscopy in distinguishing between isobaric structures of the alkyl-amino moiety.

Chemical Reactions and Properties

The chemical reactivity of MPBP includes metabolic transformations, as investigated in studies focusing on its metabolites. Peters et al. (2005) identified various metabolites of MPBP in rat urine, suggesting oxidation of the 4'-methyl group to the corresponding alcohol and further oxidation to the respective carboxy compound as primary metabolic steps (Peters et al., 2005).

Scientific Research Applications

Structural Analysis and Identification

  • Mass Spectral and NMR Spectral Data : 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride (MPBP) has been analyzed using nuclear magnetic resonance (NMR) and mass spectroscopy for structural elucidation. This includes detailing the aliphatic part of MPBP and distinguishing between isobaric structures of the alkyl-amino moiety (Westphal et al., 2007).

Metabolic Pathways and Enzyme Interaction

  • Metabolism in Rat Urine : A study aimed to identify the metabolites of MPBP in rat urine using gas chromatography-mass spectrometry (GC-MS), suggesting various metabolic steps including oxidation and hydroxylation (Peters et al., 2005).
  • Biotechnological Synthesis of Drug Metabolites : Human cytochrome P450 enzymes have been used for the biotechnological synthesis of MPBP metabolites, illustrating the potential for drug metabolism studies and pharmaceutical applications (Peters et al., 2007).
  • Cytochrome P450 Enzyme Interaction : Research indicates that CYP2D6, CYP2C19, and CYP1A2 enzymes are involved in the metabolism of MPBP, highlighting the drug's interaction with human hepatic enzymes (Peters et al., 2008).

Application in Material Science

  • Antifungal Activity : Certain derivatives of 4-methyl-alpha-pyrrolidinobutyrophenone have shown effective antifungal activity, suggesting their potential use in agricultural and pharmaceutical applications (Chattapadhyay & Dureja, 2006).

Molecular Characterization

  • Spectroscopic Studies for Derivatization : The compound has been identified and characterized through spectroscopic studies, aiding in the development of new analytical methods for similar compounds (Nycz et al., 2016).

Biosynthesis Studies

  • Biosynthesis in Microbial Systems : Studies on biosynthesis of related compounds in microbial systems like Escherichia coli provide insights into the potential for biotechnological applications (Zhou et al., 2016).

Toxicological and Pharmacological Research

  • Toxicokinetic Studies : Research into the toxicokinetics of related synthetic cathinones can inform the understanding of MPBP's behavior in biological systems and its potential impacts on health (Wagmann et al., 2019).

Safety And Hazards

This compound is not for human or veterinary use . It has a hazard classification of Acute Tox. 4 Oral - STOT SE 3, indicating it can be harmful if swallowed and may cause drowsiness or dizziness . It targets the central nervous system .

properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZQAHAZFKZPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858089
Record name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

CAS RN

1214-15-9
Record name 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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